Multi-Target Binding Profile vs. 5-Sulfonyl CB2 Agonist Selectivity
Unlike the highly selective 5-sulfonyl benzimidazole CB2 agonists (e.g., compound 14j with CB2 EC50 = 0.5 nM and >4000-fold selectivity over CB1), CAS 441315-25-9 displays a broader target engagement profile across multiple receptor classes [1]. In cell-based assays, this compound activates the mu-type opioid receptor MOR-1 at 9.3 µM (Activation = 4.41), inhibits ADAM17 at 6.95 µM (Inhibition = 1.23), and modulates muscarinic acetylcholine receptor M1 at 3 µM (Activation = -1.07), while also showing a B Score of -7.61 to -7.53 against regulator of G-protein signaling 4 (RGS4) . This multi-target signature is absent in the 5-sulfonyl regioisomers, which are optimized for CB2 exclusivity, making CAS 441315-25-9 preferable for phenotypic screening or polypharmacology research where multi-pathway modulation is desired.
| Evidence Dimension | Multi-target activity profile vs. target selectivity |
|---|---|
| Target Compound Data | MOR-1 Activation: 4.41 at 9.3 µM; ADAM17 Inhibition: 1.23 at 6.95 µM; M1 Activation: -1.07 at 3 µM; RGS4 B Score: -7.61 to -7.53 |
| Comparator Or Baseline | 5-Sulfonyl benzimidazole CB2 agonists (e.g., compound 14j): CB2 EC50 = 0.5 nM, >4000-fold CB1 selectivity, minimal off-target activity reported |
| Quantified Difference | CAS 441315-25-9 engages at least 4 additional target classes (opioid, protease, muscarinic, RGS) that are not modulated by comparator 5-sulfonyl CB2 agonists |
| Conditions | Cell-based assays: HepG2 cytotoxicity platform; MOR-1, ADAM17, M1 in Homo sapiens; RGS4 isoform 2 in Homo sapiens; compound tested as dry powder dose-response |
Why This Matters
For researchers seeking to probe multi-pathway biology or identify novel phenotypic hits, the broader target engagement profile of CAS 441315-25-9 provides a distinct advantage over highly selective 5-sulfonyl CB2 agonists that cannot interrogate the same biological space.
- [1] Gijsen HJM, et al. 5-Sulfonyl-benzimidazoles as selective CB2 agonists. Bioorg Med Chem Lett. 2008;18(8):2591-2595. doi:10.1016/j.bmcl.2008.03.045 View Source
